molecular formula C42H54N8O6 B13849337 Diethyl (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(biphenyl-4,4'-diyl)bis(1H-imidazole-4,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate

Diethyl (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(biphenyl-4,4'-diyl)bis(1H-imidazole-4,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate

Cat. No.: B13849337
M. Wt: 766.9 g/mol
InChI Key: ISZGANJVGZEVKJ-NWJWHWDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daclatasvir Diethyl Ester is a derivative of Daclatasvir, a direct-acting antiviral agent used primarily in the treatment of hepatitis C virus (HCV) infections. Daclatasvir itself is known for its efficacy in inhibiting the nonstructural protein 5A (NS5A) of HCV, thereby preventing viral replication and assembly . The esterification of Daclatasvir to form Daclatasvir Diethyl Ester is a modification aimed at enhancing certain pharmacokinetic properties.

Properties

Molecular Formula

C42H54N8O6

Molecular Weight

766.9 g/mol

IUPAC Name

ethyl N-[(2S)-1-[(2R)-2-[5-[4-[4-[2-[(2R)-1-[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C42H54N8O6/c1-7-55-41(53)47-35(25(3)4)39(51)49-21-9-11-33(49)37-43-23-31(45-37)29-17-13-27(14-18-29)28-15-19-30(20-16-28)32-24-44-38(46-32)34-12-10-22-50(34)40(52)36(26(5)6)48-42(54)56-8-2/h13-20,23-26,33-36H,7-12,21-22H2,1-6H3,(H,43,45)(H,44,46)(H,47,53)(H,48,54)/t33-,34-,35+,36+/m1/s1

InChI Key

ISZGANJVGZEVKJ-NWJWHWDBSA-N

Isomeric SMILES

CCOC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OCC

Canonical SMILES

CCOC(=O)NC(C(C)C)C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Daclatasvir Diethyl Ester involves the esterification of Daclatasvir. The process typically includes the reaction of Daclatasvir with ethanol in the presence of an acid catalyst. The reaction conditions often involve refluxing the mixture to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of Daclatasvir Diethyl Ester follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Daclatasvir Diethyl Ester has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Daclatasvir Diethyl Ester is unique due to its specific esterification, which can enhance its pharmacokinetic properties, such as increased bioavailability and prolonged half-life. This modification can potentially improve the efficacy and reduce the dosing frequency compared to its non-esterified counterparts .

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